Buddleoflavonoloside

Description

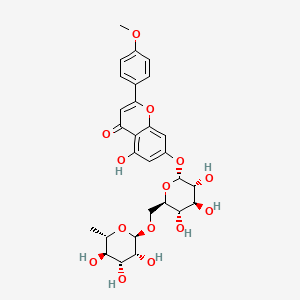

Buddleoflavonoloside (CAS: 480-36-4), also known as Linarin, Acaciin, or Acacetin 7-O-rutinoside, is a flavonoid glycoside derived from plants such as Buddleia lindleyana and Amorphophallus konjac . Its molecular formula is C₂₈H₃₂O₁₄, with a molecular weight of 592.55 g/mol . Structurally, it consists of the flavone acacetin (4'-methoxyapigenin) linked to a rutinoside moiety (rhamnosyl-glucoside) at the 7-hydroxy position . This compound is notable for its role in plant defense mechanisms, particularly in resistant varieties of Amorphophallus konjac against soft rot disease, where it is downregulated in susceptible cultivars . It is soluble in methanol, DMF, and DMSO, and requires storage at 2–8°C to maintain stability .

Properties

Molecular Formula |

C28H32O14 |

|---|---|

Molecular Weight |

592.5 g/mol |

IUPAC Name |

5-hydroxy-2-(4-methoxyphenyl)-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C28H32O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-9,11,19,21-29,31-36H,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27+,28-/m0/s1 |

InChI Key |

YFVGIJBUXMQFOF-JCXAZDOFSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Buddleoside (CAS: Unspecified)

- Molecular Formula: C₁₅H₂₀O₈ (distinct from Buddleoflavonoloside) .

- Source: Extracted from Buddleia lindleyana, previously termed "醉鱼草素乙" (Chinese nomenclature) .

- Key Differences: While both compounds are glycosides, Buddleoside has a simpler structure with a smaller molecular weight and lacks the rutinoside chain present in this compound .

Acacetin 7-O-glucoside

- Structure: Features acacetin linked to a single glucose unit instead of a rutinoside.

- Biological Role : Demonstrates antioxidant and anti-inflammatory properties but lacks documented involvement in plant-pathogen resistance .

Functional Analogues

3-Fucosyllactose

- Role in Plant Defense: Co-occurs with this compound in Amorphophallus konjac; its lower abundance in resistant cultivars (fold change: 0.6143) contrasts with this compound’s downregulation (fold change: 0.5606), suggesting synergistic roles in disease resistance .

Jasmonic Acid (JA)

- Class : Phytohormone.

- Comparison: JA concentrations are significantly higher in resistant Amorphophallus varieties, whereas this compound levels decrease. This highlights divergent defense strategies: JA mediates systemic resistance, while flavonoids like this compound may act as localized antimicrobial agents .

Pharmacokinetic and Physicochemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.